molecular formula C6H6FNO2S B13582130 Phenylsulfamoyl fluoride

Phenylsulfamoyl fluoride

Cat. No.: B13582130
M. Wt: 175.18 g/mol
InChI Key: HWWFTPUAXZXWEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenylsulfamoyl fluoride is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and reactivity. It is a member of the sulfonyl fluoride family, which is known for its stability and selective reactivity. This compound is particularly notable for its applications in organic synthesis, chemical biology, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylsulfamoyl fluoride can be synthesized through several methods. One common approach involves the fluoride-chloride exchange from the corresponding sulfonyl chlorides. This method typically requires the use of potassium fluoride (KF) or potassium bifluoride (KHF2) in an aqueous solution . Another method involves the direct fluorosulfonylation using fluorosulfonyl radicals, which can be generated from various precursors .

Industrial Production Methods: Industrial production of this compound often employs the fluoride-chloride exchange method due to its efficiency and scalability. The reaction is typically carried out in a controlled environment to ensure the purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions: Phenylsulfamoyl fluoride undergoes several types of chemical reactions, including substitution, addition, and elimination reactions. It is particularly reactive in the presence of nucleophiles, which can lead to the formation of various derivatives .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfamides, sulfonamides, and various functionalized sulfonyl derivatives .

Scientific Research Applications

Phenylsulfamoyl fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: In chemical biology, this compound is used to study enzyme mechanisms and protein interactions.

    Industry: this compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of phenylsulfamoyl fluoride involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This reactivity is primarily due to the presence of the sulfonyl fluoride group, which can undergo nucleophilic substitution reactions. The compound can target specific amino acid residues in proteins, leading to the formation of stable covalent adducts .

Comparison with Similar Compounds

Phenylsulfamoyl fluoride is unique among sulfonyl fluorides due to its specific reactivity and stability. Similar compounds include:

    Sulfonyl Chlorides: These compounds are less stable and more reactive than sulfonyl fluorides.

    Sulfonamides: These compounds are structurally similar but lack the fluorine atom.

    Sulfamoyl Chlorides: These compounds are similar in structure but differ in their reactivity and stability.

This compound stands out due to its balanced reactivity and stability, making it a versatile tool in various scientific and industrial applications.

Properties

Molecular Formula

C6H6FNO2S

Molecular Weight

175.18 g/mol

IUPAC Name

N-phenylsulfamoyl fluoride

InChI

InChI=1S/C6H6FNO2S/c7-11(9,10)8-6-4-2-1-3-5-6/h1-5,8H

InChI Key

HWWFTPUAXZXWEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)F

Origin of Product

United States

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